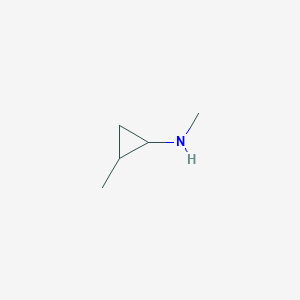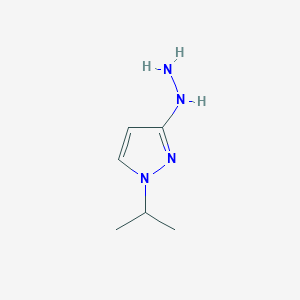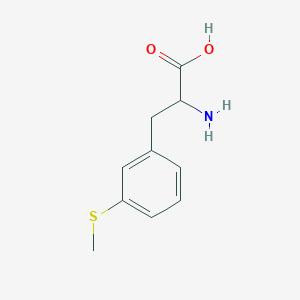
2-(2-Bromo-5-chlorophenyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromo-5-chlorophenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of bromine and chlorine atoms on the phenyl ring makes this compound particularly interesting for various chemical and pharmacological studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-5-chlorophenyl)piperidine typically involves the reaction of 2-bromo-5-chlorobenzyl chloride with piperidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Bromo-5-chlorophenyl)piperidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The piperidine ring can be oxidized to form piperidones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the halogen atoms or reduce the piperidine ring to a more saturated form.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Major Products Formed
Substitution Products: Various substituted phenylpiperidines depending on the nucleophile used.
Oxidation Products: Piperidones and other oxidized derivatives.
Reduction Products: Reduced forms of the piperidine ring or dehalogenated compounds.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromo-5-chlorophenyl)piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 2-(2-Bromo-5-chlorophenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Bromo-4-chlorophenyl)piperidine
- 2-(2-Bromo-3-chlorophenyl)piperidine
- 2-(2-Bromo-5-fluorophenyl)piperidine
Uniqueness
2-(2-Bromo-5-chlorophenyl)piperidine is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring. This unique structure can lead to distinct chemical reactivity and biological activity compared to other similar compounds .
Eigenschaften
Molekularformel |
C11H13BrClN |
|---|---|
Molekulargewicht |
274.58 g/mol |
IUPAC-Name |
2-(2-bromo-5-chlorophenyl)piperidine |
InChI |
InChI=1S/C11H13BrClN/c12-10-5-4-8(13)7-9(10)11-3-1-2-6-14-11/h4-5,7,11,14H,1-3,6H2 |
InChI-Schlüssel |
FYWYYECFXWWGJE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCNC(C1)C2=C(C=CC(=C2)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 5-[2-(tert-butoxy)-2-oxoethyl]-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate](/img/structure/B13561645.png)
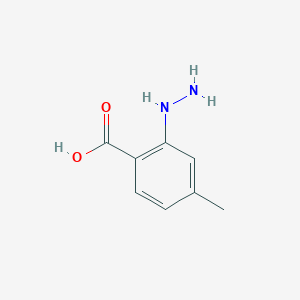


![Methyl 7-chloro-8-fluoroimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B13561660.png)
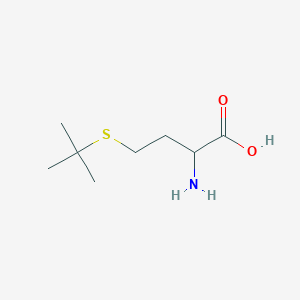
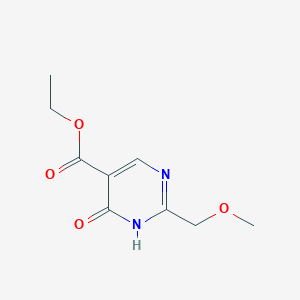
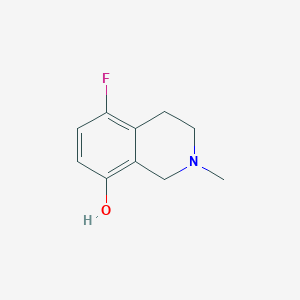


![1-[3-(piperidin-1-yl)propyl]-1H-pyrazol-4-amine](/img/structure/B13561706.png)
